Product packaging for Dilithium sodium phosphate(Cat. No.:CAS No. 37726-18-4)

Dilithium sodium phosphate

Cat. No.: B13729818
CAS No.: 37726-18-4
M. Wt: 131.9 g/mol
InChI Key: HUTPQVHDSCWFNI-UHFFFAOYSA-K
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Description

Historical Context and Discovery of the Nalipoite Phase

Dilithium (B8592608) sodium phosphate (B84403), with the chemical formula Li2NaPO4, was first identified as a new mineral species from Mont Saint-Hilaire, Québec, Canada. greencarcongress.comrsc.org This naturally occurring form of the compound is known as nalipoite, a name derived from its elemental constituents: sodium (Na), lithium (Li), and phosphate (PO4). researchgate.net The mineral was first collected in 1988 from a sodalite syenite xenolith within the Poudrette quarry. researchgate.net

The formal description and characterization of nalipoite as a new mineral were carried out by George Y. Chao and T. Scott Ercit in 1991. rsc.orgresearchgate.net In the same year, the crystal structure of nalipoite was resolved by T. S. Ercit, which was crucial for understanding its properties. greencarcongress.comresearchgate.net Nalipoite typically appears as anhedral to subhedral blocky grains, which can be white, pale yellow, or pale blue. rsc.orgresearchgate.netresearchgate.net Prior to its natural discovery, a synthetic compound with the formula NaLi2PO4 had been characterized in 1974. researchgate.net For many years after its discovery, there was a notable lack of data in the scientific literature regarding the ionic conductivity of this specific composition, leaving its potential in materials science largely unexplored until more recent investigations. greencarcongress.com

Significance of Alkali Metal Phosphates in Solid-State Chemistry and Materials Science

Alkali metal phosphates represent a significant class of compounds in solid-state chemistry and materials science due to their diverse structural possibilities and wide range of applications. acs.orgacs.org These materials are generally characterized by their structural rigidity, thermal stability, and resistance to chemical attack. semanticscholar.org The fundamental building blocks of these compounds are typically PO4 tetrahedra, which can link in various ways to form simple orthophosphates, condensed polyphosphates, or complex three-dimensional frameworks. semanticscholar.org

A key area where alkali metal phosphates have garnered substantial interest is in the field of energy storage, particularly as solid electrolytes for lithium-ion batteries. greencarcongress.comsemanticscholar.org Materials that are permeable to lithium ions but impermeable to electrons are excellent candidates for solid electrolytes. greencarcongress.com Alkali metal phosphates, especially lithium-containing phosphates, fit this description and are also lightweight with a wide potential range of stability. greencarcongress.com The diffusion of ions within their solid structures makes them suitable for applications such as ion exchangers and ionic conductors. semanticscholar.org The development of materials like NASICON (Na Super Ionic Conductor), based on sodium zirconium phosphate, underscores the potential of this class of compounds. semanticscholar.org Furthermore, chemical modifications of simple phosphates, such as substituting different alkali metals into the crystal lattice, offer a pathway to creating new materials with enhanced properties, including improved ionic conductivity. greencarcongress.comacs.org

Overview of Current Academic Research Landscape on Dilithium Sodium Phosphate

The academic research landscape for this compound has seen a recent surge in interest, primarily driven by its potential as a solid-state electrolyte for next-generation lithium-ion batteries. greencarcongress.comnih.govresearchgate.net Although the compound was identified decades ago, its ionic conductivity and electrochemical properties were not investigated in detail until recently. greencarcongress.com Current research focuses on synthesizing and characterizing Li2NaPO4 to evaluate its performance as a solid electrolyte. acs.orgnih.gov

Recent studies have shown that this compound exhibits promising ionic conductivity. greencarcongress.com For instance, research has reported ionic conductivity values of 6.5 × 10⁻⁶ S cm⁻¹ at 25 °C and 1.5 × 10⁻⁵ S cm⁻¹ at 70 °C. greencarcongress.com These values are significantly higher—by about two orders of magnitude—than those of the β- and γ-phases of lithium phosphate (Li3PO4), making Li2NaPO4 an attractive candidate for practical applications. greencarcongress.com First-principles calculations using Density Functional Theory (DFT) have been employed to investigate the thermodynamic stability of various polymorphs and to understand the mechanisms of ion diffusion within the crystal structure. greencarcongress.comacs.orgnih.gov This computational work complements experimental studies by providing insights into how the arrangement of lithium and sodium ions in the crystal lattice influences ionic mobility. greencarcongress.comresearchgate.net The ongoing research aims to further enhance the ionic conductivity of this compound, possibly through doping or the creation of nanocomposites, to meet the demanding requirements of high-performance solid-state batteries. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Li2NaO4P B13729818 Dilithium sodium phosphate CAS No. 37726-18-4

Properties

CAS No.

37726-18-4

Molecular Formula

Li2NaO4P

Molecular Weight

131.9 g/mol

IUPAC Name

dilithium;sodium;phosphate

InChI

InChI=1S/2Li.Na.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

HUTPQVHDSCWFNI-UHFFFAOYSA-K

Canonical SMILES

[Li+].[Li+].[O-]P(=O)([O-])[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Dilithium Sodium Phosphate and Its Analogues

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reaction is a conventional and widely used method for synthesizing ceramic materials like dilithium (B8592608) sodium phosphate (B84403). scirp.org This technique involves the intimate mixing of stoichiometric amounts of precursor powders, followed by heating at elevated temperatures to induce a chemical reaction and form the desired product. nih.govnih.gov

The synthesis of Li₂NaPO₄ via solid-state reaction typically utilizes precursors such as lithium carbonate (Li₂CO₃), sodium carbonate (Na₂CO₃), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). The general reaction can be represented as:

Li₂CO₃ + Na₂CO₃ + 2(NH₄H₂)PO₄ → 2LiNaPO₄ + 3H₂O + 2NH₃ + 2CO₂

The process involves grinding the reactants to ensure homogeneity and then subjecting the mixture to a series of heating steps. scirp.org An initial lower-temperature calcination is often performed to decompose the precursors and remove volatile components, followed by a higher-temperature sintering to promote the formation of the crystalline Li₂NaPO₄ phase. scirp.org For instance, a two-step heating process might involve an initial firing at 300-400°C, followed by a subsequent treatment at 600-800°C. scirp.org The temperature and duration of the heating process are critical parameters that influence the crystallinity, particle size, and phase purity of the final product. rsc.org

Recent research has also explored the synthesis of related materials, such as Eu³⁺ doped NaLi₂PO₄, using solid-state reaction methods to create luminescent phosphors. researchgate.net

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer an alternative to high-temperature solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower reaction temperatures. rsc.org These approaches involve dissolving the precursors in a suitable solvent, followed by a chemical reaction that leads to the precipitation of the desired product.

Hydrothermal Synthesis: This is a prominent solution-based technique where the reaction is carried out in an aqueous solution under elevated temperature and pressure in a sealed vessel, such as an autoclave. researchgate.netmdpi.com For the synthesis of phosphate-based materials, soluble salts of the constituent metals and a phosphate source are used as precursors. For example, to synthesize lithium iron phosphate (a related olivine-structured material), soluble divalent iron salts, lithium hydroxide (B78521) (LiOH), and phosphoric acid (H₃PO₄) can be used as starting materials. google.com The hydrothermal method allows for the formation of well-crystallized products at relatively low temperatures (e.g., 120-250°C). mdpi.comgoogle.com

Sol-Gel Synthesis: The sol-gel process is another versatile solution-based method that involves the transition of a system from a liquid "sol" into a solid "gel" phase. This technique allows for the creation of materials with high purity and homogeneity. While specific examples for dilithium sodium phosphate are less common, the sol-gel method has been employed for the synthesis of other complex oxide materials.

The development of scalable and cost-effective solution-based approaches is of significant interest for the large-scale production of advanced materials for applications like all-solid-state batteries. rsc.org

Specialized Synthesis Routes for High-Purity or Specific Morphologies

To meet the demands of advanced applications, specialized synthesis routes have been developed to produce this compound and its analogues with high purity or specific morphologies, such as nanostructures. whiterose.ac.uk

Microwave-Assisted Synthesis: This method utilizes microwave radiation to rapidly heat the reactants, leading to significantly shorter reaction times compared to conventional heating methods. whiterose.ac.uk It can be used to synthesize nanostructured materials with controlled morphology. For instance, a combination of microwave synthesis and chemical lithiation has been employed to obtain a nanostructured form of Li₄P₂O₇ at temperatures as low as 400°C. whiterose.ac.uk

Nanocomposite Synthesis: To enhance properties like ionic conductivity, this compound can be incorporated into nanocomposites. For example, Li₂NaPO₄–ZrO₂ nanocomposites have been synthesized to improve the performance of solid-state batteries. researchgate.net

The synthesis of nanostructured materials is particularly relevant for battery applications, as smaller particle sizes can improve electrochemical performance. researchgate.net

Control of Stoichiometry and Phase Purity during Synthesis

Achieving the correct stoichiometry and high phase purity is crucial for obtaining the desired properties in this compound. Deviations from the target Li₂NaPO₄ composition can lead to the formation of impurity phases and negatively impact performance.

Stoichiometry Control: Precise control over the molar ratios of the starting materials is the primary method for ensuring the correct stoichiometry of the final product. vapourtec.comrsc.org In solid-state reactions, this involves accurate weighing and thorough mixing of the precursors. scirp.org In solution-based methods, the concentrations of the precursor solutions are carefully controlled. vapourtec.com For some complex materials, the stoichiometry can be tuned to optimize properties. For instance, in amorphous silicon nitride (SiNₓ) nanoparticles, the lithium storage capacity can be controlled by adjusting the chemical composition during synthesis. nih.gov

Phase Purity Control: The reaction temperature, time, and atmosphere are critical parameters for controlling phase purity. core.ac.uk In solid-state synthesis, a multi-step heating process can help to ensure the complete reaction of precursors and minimize the formation of intermediate or unwanted phases. scirp.org In hydrothermal synthesis, the temperature must often exceed a certain threshold to prevent cation disorder and obtain the correct crystal structure. researchgate.net Techniques like X-ray diffraction (XRD) are essential for characterizing the synthesized material and confirming its phase purity. researchgate.netcore.ac.uk The presence of impurity phases, such as Li₃PO₄, can be detected through such analyses. mdpi.com

Recent studies have highlighted the importance of thermodynamic control in solid-state reactions. When the reaction energy for the formation of a particular phase is significantly higher than that of competing phases, its formation is favored, regardless of the initial reactant stoichiometry. berkeley.edu

Recovery and Preparation from Byproduct Sources

This compound can also be obtained as a byproduct from certain industrial processes, particularly from the processing of brines. google.comosti.gov This provides an alternative and potentially more economical source for the compound.

An impure form of this compound, sometimes referred to as "Trona Scale," is a byproduct from the processing of Searles Lake brines. google.com This material has a high lithium content (around 22% calculated as lithium oxide) and a high degree of purity, making it an ideal starting material for the production of other lithium compounds. google.com

The recovery of lithium from brines often involves precipitating it as a phosphate salt. cetjournal.it For example, lithium in geothermal fluids can be extracted by direct precipitation as lithium salts, with this compound being one of the compounds formed. osti.gov The process can be challenging due to the low concentration of lithium compared to other elements in the brine. cetjournal.it However, by taking advantage of the low solubility of certain lithium salts, it is possible to achieve high recovery yields. cetjournal.it For instance, the precipitation of lithium phosphate from a salt solution with an initial lithium concentration of around 200 ppm has been shown to yield a recovery of up to 84%. cetjournal.it

The recovered this compound can then be used directly or serve as a precursor for the synthesis of other valuable lithium compounds, such as lithium hydroxide or lithium carbonate. google.comgoogle.comgoogle.comresearchgate.net

Interactive Data Table: Synthesis Parameters for Phosphate Compounds

CompoundSynthesis MethodPrecursorsTemperature (°C)Key FindingsReference
Li₂NaPO₄-based phosphorsSolid-State ReactionNot specifiedNot specifiedSynthesis of Eu³⁺ doped NaLi₂PO₄ for luminescent applications. researchgate.net
Li₄P₂O₇Microwave-AssistedP₂S₅, Lithium tert-butoxide400Nanostructured phase with enhanced electrochemical stability. whiterose.ac.uk
LiFePO₄HydrothermalDivalent iron salt, LiOH, H₃PO₄120Synthesis of single-phase LiFePO₄. google.com
LiFePO₄HydrothermalNot specified>175Temperature must exceed 175°C to minimize iron disorder. researchgate.net
LiTi₂(PO₄)₃HydrothermalTi powder, LiOH·H₂O, H₃PO₄250Successful synthesis of LiTi₂(PO₄)₃@rGO at low temperature. mdpi.com

Crystallographic and Structural Elucidation

Crystal Structure Determination of Orthorhombic Li₂NaPO₄ (Nalipoite Structure)

The crystal structure of nalipoite, orthorhombic Li₂NaPO₄, has been determined through X-ray diffraction techniques. researchgate.net It belongs to the orthorhombic crystal system, a key characteristic that defines its fundamental structural properties. researchgate.netacs.orgnih.govmdpi.com The structure was solved using Patterson methods, and refinement of the structure has been carried out to a high degree of accuracy. researchgate.net

The crystal structure of nalipoite is defined by the orthorhombic space group Pnma (No. 62), though some sources may refer to the equivalent non-standard setting Pmnb. researchgate.netpsu.edu The lattice parameters, which describe the dimensions of the unit cell, have been determined as follows:

Lattice ParameterValue (Å)
a6.884(2)
b9.976(4)
c4.927(2)
Volume (V)338.4(2) ų

Data sourced from Ercit et al. (1991) researchgate.net

These parameters are crucial for understanding the packing of atoms within the crystal and for computational modeling of the material's properties. The unit cell contains four formula units (Z = 4) of Li₂NaPO₄. researchgate.net

Within the nalipoite structure, the cations and the phosphate (B84403) anion occupy distinct crystallographic sites with specific coordination environments. researchgate.netacs.org The phosphorus atom is tetrahedrally coordinated to four oxygen atoms, forming the stable PO₄ phosphate group. researchgate.netrsc.org The lithium and sodium ions are distributed over different sites:

Lithium (Li⁺): The lithium ions occupy tetrahedral sites, meaning each Li⁺ ion is surrounded by four oxygen atoms (LiO₄ tetrahedra). researchgate.netacs.orgrsc.org

Sodium (Na⁺): The sodium ions are found in octahedral coordination, where each Na⁺ ion is bonded to six oxygen atoms (NaO₆ octahedra). researchgate.netacs.orgrsc.org

This arrangement of distinct coordination polyhedra is a defining feature of the nalipoite structure. researchgate.net

IonCoordination GeometryPolyhedron
P⁵⁺TetrahedralPO₄
Li⁺TetrahedralLiO₄
Na⁺OctahedralNaO₆

The LiO₄ and PO₄ tetrahedra form a three-dimensional framework by sharing corners. researchgate.net This framework creates a network of channels and cages where the larger Na⁺ ions reside. researchgate.net The connectivity of these polyhedra is crucial for the mobility of lithium ions, a key factor for its application as a solid electrolyte.

Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the ion migration pathways within the Li₂NaPO₄ structure. acs.orgnih.gov These studies suggest that the arrangement of the LiO₄ and PO₄ tetrahedra creates potential pathways for Li⁺ ion diffusion. researchgate.net The energy barriers for lithium motion have been calculated, with a lower energy barrier of 0.7 eV indicating inter-chain diffusion of Li⁺ in the b-c plane. researchgate.net This suggests that lithium ion mobility is a key characteristic of the nalipoite structure. researchgate.net

Polymorphism and Phase Transitions in Dilithium (B8592608) Sodium Phosphate Systems

While the orthorhombic nalipoite structure is the most well-characterized phase for Li₂NaPO₄, the broader Li₃₋ₓNaₓPO₄ system has been investigated for the existence of other polymorphs. acs.orgacs.org DFT calculations have been used to explore the relative thermodynamic stabilities of Li₃₋ₓNaₓPO₄ compounds in different crystal structures, including those of nalipoite, γ-Li₃PO₄, and β-Li₃PO₄. acs.org

For the Li₂NaPO₄ composition, the nalipoite structure is calculated to be the most stable. acs.org However, for other compositions within the Li₃₋ₓNaₓPO₄ series, different structures may be more favorable. For instance, at low sodium concentrations (x < 1.5), the β-Li₃PO₄ structure might be accessible. greencarcongress.com For higher sodium content, structures with octahedral sites, similar to the nalipoite structure, are predicted to be more stable. greencarcongress.com The study of polymorphism is crucial as different crystal structures can exhibit significantly different ionic conductivities. mdpi.com

Influence of Cation Substitution and Doping on Crystal Structure Stability

The stability of the dilithium sodium phosphate crystal structure can be influenced by cation substitution and doping. Introducing different cations can alter the lattice parameters, unit cell volume, and even the coordination environments of the constituent ions. csic.es

Structural Correlations with Ionic Conductivity and Transport Mechanisms

The specific crystal structure of this compound is intrinsically linked to its ionic conductivity. The orthorhombic nalipoite structure of Li₂NaPO₄ has been shown to exhibit significantly higher ionic conductivity than Li₃PO₄. greencarcongress.comacs.orgnih.gov This enhancement is attributed to the specific arrangement of the LiO₄ tetrahedra and the resulting diffusion pathways. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Refinement

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify the crystalline phases of Li₂NaPO₄ and to refine its crystal structure. The PXRD pattern of synthetic Li₂NaPO₄ is virtually identical to that of its natural mineral counterpart, nalipoite. psu.edu The diffraction patterns are utilized for phase analysis of solid samples, with measurements typically recorded over a 2θ range of 10 to 75 degrees. mdpi.com

The mineral nalipoite, with the chemical formula NaLi₂PO₄, is orthorhombic with the space group Pmnb. psu.eduresearchgate.net Its cell parameters, as determined from single-crystal X-ray diffraction and refined using powder diffraction data, are in excellent agreement. psu.edu In some studies, PXRD has been used to confirm the formation of mixed phosphates with the orthorhombic nalipoite structure when lithium is precipitated from solutions with higher phosphorus to lithium ratios. mdpi.com

The strongest eight X-ray diffraction lines for nalipoite, which are crucial for its identification, are provided in the table below. psu.eduresearchgate.net

d-spacing (Å)Intensity(hkl)
4.02100(120)
3.507100(021)
3.441100(200)
2.83340(220)
2.71240(211)
2.49390(040)
2.46290(002)
1.72140(400)
Data from single-crystal and powder diffraction of nalipoite. psu.eduresearchgate.net

Single-Crystal X-ray Diffraction for Precise Structural Determination

For a precise determination of the crystal structure of dilithium (B8592608) sodium phosphate (B84403), single-crystal X-ray diffraction is the preferred method. This technique has been instrumental in establishing the orthorhombic crystal system and the Pmnb space group for nalipoite. psu.eduresearchgate.net

The analysis of single crystals provides accurate lattice parameters. For nalipoite, these have been determined as:

a = 6.884(2) Å

b = 9.976(4) Å

c = 4.927(2) Å psu.eduresearchgate.net

This level of precision is essential for understanding the atomic arrangement and bonding within the crystal lattice, which in turn influences the material's physical and chemical properties. The structural formula of nalipoite was definitively established as NaLi₂PO₄ through crystal-structure analysis, which identified lithium based on its electron density and tetrahedral coordination. psu.edu

Electrochemical Impedance Spectroscopy (EIS) for Ionic Transport Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for investigating the ionic transport properties of Li₂NaPO₄, which is a key characteristic for its potential use as a solid electrolyte in batteries. researchgate.netsci-hub.se EIS measurements allow for the determination of ionic conductivity and activation energy for ion motion. researchgate.netsci-hub.se

Studies on nalipoite-type Li₂NaPO₄ have shown a bulk ionic conductivity of 6.5 x 10⁻⁶ S/cm at 25°C and 1.5 x 10⁻⁵ S/cm at 70°C. researchgate.net The relatively low activation energy of 0.23 eV suggests that only a fraction of the Li⁺ ions may be mobile. researchgate.netsci-hub.se The Nyquist plots obtained from EIS measurements typically show a semicircle in the high-frequency region, which is related to the bulk resistance of the material, and a linear tail in the low-frequency region, indicative of ionic diffusion processes at the electrode-electrolyte interface. rsc.orgarxiv.org

First-principles calculations have been used in conjunction with experimental EIS data to understand the Li⁺ diffusion pathways. These calculations suggest that the inter-chain diffusion of lithium in the b-c plane has a lower energy barrier (0.7 eV), indicating that ionic motion is anisotropic and favored in this plane. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique for probing the local atomic environments and dynamics of ions within a material. tudelft.nliza-online.org In the context of dilithium sodium phosphate and related materials, solid-state NMR, particularly ⁷Li and ³¹P NMR, provides valuable insights. researchgate.net

⁷Li NMR is used to understand the coordination number of lithium and the number of sites it occupies within the crystal structure. researchgate.net The chemical shifts in the NMR spectra are strongly correlated with the local environment of the lithium ions. researchgate.net For instance, the shape of the central transitions in ⁷Li NMR can provide information about the distribution of Li⁺ jump rates and migration pathways. researchgate.net

³¹P NMR is also employed to characterize the phosphate groups. The nearly tetrahedral PO₄ unit in the LiMPO₄ structure results in a single, sharp ³¹P resonance, although paramagnetic coupling can lead to a sideband manifold. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Bonding

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the vibrational modes of the phosphate groups and understanding the bonding within the Li₂NaPO₄ structure. researchgate.netchemrxiv.org FTIR spectra can reveal changes in molecular bonding and confirm the presence of specific functional groups. mdpi.com

In studies of related phosphate materials, FTIR is used to identify the characteristic stretching and bending vibrations of the PO₄ tetrahedra. mdpi.com For example, in the synthesis of materials containing phosphate groups, the disappearance of characteristic vibrations of precursor materials and the appearance of new bands can indicate a structural transformation. mdpi.com The interaction between components in composite materials, such as Li₂NaPO₄ with other materials, can also be confirmed by analyzing changes in the FTIR spectra. researchgate.net

Electron Microprobe Analysis for Elemental Composition Verification

Electron Microprobe Analysis (EPMA) is a quantitative analytical technique used to determine the elemental composition of small volumes of solid materials. acs.org For this compound, EPMA has been crucial in verifying its chemical formula. researchgate.net

Analyses of the natural mineral nalipoite using an electron microprobe have yielded the following average weight percentages for the constituent oxides:

P₂O₅: 51.76%

Na₂O: 24.54%

Al₂O₃: 0.06%

Li₂O (calculated): 22.12% psu.eduresearchgate.net

This composition corresponds to the empirical formula Na₁.₀₇Li₂.₀₀P₀.₉₉O₄, which is in close agreement with the ideal formula NaLi₂PO₄. handbookofmineralogy.org The Li₂O content is typically calculated from stoichiometry as lithium is a light element and not easily detected by standard EPMA. psu.eduhandbookofmineralogy.org

Microstructural and Morphological Characterization (e.g., SEM, TEM in research context)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the microstructure and morphology of synthesized this compound and its composites. These techniques provide information on particle size, shape, and distribution. researchgate.net

Computational and Theoretical Investigations of Dilithium Sodium Phosphate

First-Principles Density Functional Theory (DFT) Studies

First-principles calculations based on Density Functional Theory (DFT) are a cornerstone in the computational analysis of materials, allowing for the prediction of various properties from fundamental quantum mechanics. For dilithium (B8592608) sodium phosphate (B84403), DFT studies have been crucial in understanding its intrinsic characteristics without the need for empirical parameters. These calculations have been applied to explore the possibilities of synthesizing different crystal structures and evaluating their thermodynamic stabilities. youtube.comsouthwales.ac.uk General DFT approaches, such as the Generalized Gradient Approximation (GGA), have proven effective in reproducing the relative stability of related phosphate polymorphs, providing confidence in their application to the Li₂NaPO₄ system. malta-consolider.com

The electronic structure of a material dictates its electrical conductivity and plays a significant role in its chemical stability. DFT calculations are used to determine the electronic band structure and the Density of States (DOS), which reveal whether a material is a conductor, semiconductor, or insulator. For Li₂NaPO₄, which is considered a promising solid electrolyte, a wide band gap is a desirable feature, as it ensures it is an electronic insulator, preventing internal short circuits in a battery. scispace.com Studies on similar phosphate compounds confirm that they are generally characterized by large band gaps. researchgate.netresearchgate.net

The thermodynamic stability of a compound determines whether it can be synthesized and remain stable under operating conditions. DFT is used to calculate the total energy of a crystal structure. The formation energy (or enthalpy of formation) is then determined by comparing the total energy of the compound to the energies of its constituent elements in their stable reference states. researchgate.netnih.gov A negative formation energy indicates that the compound is stable with respect to decomposition into its elements.

For a comprehensive stability analysis, a convex hull plot is constructed. malta-consolider.com This plot compares the formation energy of the target compound against the energies of all known competing phases in that chemical system. A compound is considered thermodynamically stable only if its formation energy lies on the convex hull, meaning no combination of other phases has a lower energy. malta-consolider.comarxiv.org DFT calculations have been employed to evaluate the thermodynamic stabilities of various polymorphs within the Li₃₋ₓNaₓPO₄ family, confirming the viability of these structures. scispace.com While specific formation energy values for the nalipoite structure of Li₂NaPO₄ are not detailed in the surveyed literature, the successful synthesis and characterization of the material confirm its thermodynamic stability. youtube.comsouthwales.ac.uk

Polymorphs are different crystal structures of the same chemical compound, and they can exhibit vastly different properties. DFT calculations are a powerful tool for predicting the existence of potential polymorphs and their relative phase stability by comparing their calculated total energies at 0 Kelvin. malta-consolider.comaps.org The polymorph with the lowest energy is the ground state, while others are considered metastable. aps.org

Computational studies have investigated the phase stability of the Li₃₋ₓNaₓPO₄ system. It has been found that for smaller concentrations of sodium (x < 1.5), the Na⁺ ions can be accommodated within the β-Li₃PO₄ crystal structure. However, for higher sodium contents, including Li₂NaPO₄, crystal structures that provide octahedral sites for the larger Na⁺ ions, such as the naturally occurring nalipoite structure, are more stable. scispace.comscispace.com The relative stability of these phases can also be influenced by external conditions such as pressure and temperature, which can be modeled in computational studies to predict phase transitions. malta-consolider.comrsc.org For instance, in the related Li₂MnSiO₄ system, DFT calculations correctly predicted that a denser polymorph could be obtained through high-pressure and high-temperature treatment. malta-consolider.comrsc.org

Molecular Dynamics (MD) Simulations for Ion Diffusion Mechanisms

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms over time, making them ideal for investigating ion diffusion mechanisms. researchgate.net By simulating the movement of hundreds or thousands of atoms under a given set of conditions (e.g., temperature), MD provides a direct view of how ions migrate through the crystal lattice.

Understanding the pathways for lithium-ion migration and the associated energy barriers is crucial for designing high-conductivity solid electrolytes. Computational studies on nalipoite-Li₂NaPO₄ have combined DFT calculations with methods like the Nudged Elastic Band (NEB) to identify specific migration paths and quantify their energy barriers. scispace.com

These investigations have revealed that lithium motion in Li₂NaPO₄ is highly anisotropic, meaning it is much easier along certain crystallographic directions than others. Three primary diffusion paths have been identified:

Path I: An intra-chain motion along the a-axis, which is found to be limited due to the close proximity of sodium ions.

Path II & III: Inter-chain motions where lithium ions hop between the LiO₄-tetrahedra chains within the b-c plane.

The calculated energy barriers show that the inter-chain paths are significantly more favorable for Li-ion diffusion.

Calculated Energy Barriers for Li-Ion Migration in Li₂NaPO₄.
Migration PathDescriptionCalculated Energy Barrier (eV)
Path IIntra-chain diffusion along the a-axis1.1
Path IIInter-chain diffusion in the b-c plane~0.7
Path IIIInter-chain diffusion in the b-c plane~0.7

These results indicate that the b-c plane provides the primary channels for lithium transport, with a moderate energy barrier of approximately 0.7 eV.

The ionic conductivity of a material is not only determined by its perfect crystal structure but is also strongly influenced by the presence of defects, such as vacancies (missing atoms) and dopants (intentionally introduced impurity atoms). MD simulations are a key tool for understanding these effects.

The introduction of vacancies is a common strategy to enhance ion mobility. scispace.com A vacancy provides an empty site for a nearby ion to hop into, and the vacancy-assisted diffusion mechanism is often responsible for ionic conductivity in crystalline solids. MD simulations on related phosphate materials have shown that increasing the concentration of lithium vacancies, to an optimal level, can significantly increase the diffusion coefficient. scispace.com

Ab Initio Calculations for Electrochemical Performance Prediction

First-principles calculations, primarily based on Density Functional Theory (DFT), have been instrumental in predicting the electrochemical characteristics of dilithium sodium phosphate. These studies have focused on understanding the material's crystal structure, ionic conductivity, and the mechanisms of lithium-ion migration.

This compound crystallizes in the nalipoite structure, which is an orthorhombic system with the space group Pmnb. researchgate.netnih.gov The crystal structure consists of a framework of corner-linked PO₄ and LiO₄ tetrahedra, creating a three-dimensional network. Within this framework, sodium ions occupy octahedral sites, while lithium and phosphorus are tetrahedrally coordinated. researchgate.netnih.gov Ab initio calculations have been employed to determine the lattice parameters and investigate the stability of this structure.

A key aspect of its electrochemical performance is its ionic conductivity. Computational studies have been combined with experimental work to investigate this property. Research has shown that Li₂NaPO₄ exhibits promising ionic conductivity, which is considerably higher than that of Li₃PO₄. mdpi.com Theoretical calculations have been crucial in elucidating the pathways for lithium-ion motion and the associated energy barriers. The energy barrier for Li-ion diffusion has been calculated to be approximately 0.7 eV, which suggests reasonably facile lithium motion within the crystal lattice. researchgate.net This diffusion is predicted to occur primarily through an inter-chain mechanism in the b-c plane of the crystal structure. researchgate.net

Table 1: Calculated and Experimental Properties of this compound

Property Value Source
Crystal System Orthorhombic nih.govmdpi.com
Space Group Pmnb researchgate.netnih.gov
Ionic Conductivity (at 25°C) 6.5 x 10⁻⁶ S cm⁻¹ researchgate.net
Ionic Conductivity (at 70°C) 1.5 x 10⁻⁵ S cm⁻¹ researchgate.net

Advanced Computational Methods (e.g., NBO analysis, TD-DFT for specific properties)

While direct Natural Bond Orbital (NBO) analysis and Time-Dependent Density Functional Theory (TD-DFT) studies specifically targeting this compound are not extensively available in the current literature, these methods offer powerful tools for a deeper understanding of its electronic structure and potential optical properties.

Natural Bond Orbital (NBO) Analysis is a theoretical framework used to analyze the electronic wavefunctions of molecules and materials. wisc.eduaiu.edu It provides a localized, chemical-bond-oriented perspective on electronic structure, which can be invaluable for understanding the nature of bonding, charge distribution, and intermolecular interactions. nih.govosti.gov For a material like this compound, NBO analysis could elucidate:

The nature of the covalent and ionic character of the P-O, Li-O, and Na-O bonds.

The extent of charge transfer between the constituent atoms, providing insights into the electrostatic environment experienced by the mobile Li⁺ ions.

Donor-acceptor interactions between lone pairs and antibonding orbitals, which can influence structural stability and reactivity. chemrxiv.org

Studies on other phosphate-based materials have successfully used NBO analysis to understand solute-solvent interactions and the nature of metal-ligand bonding, demonstrating its potential for providing a detailed picture of the electronic environment within Li₂NaPO₄. nih.govosti.gov

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited-state properties of systems, such as electronic absorption and emission spectra. rsc.orgnih.govrsc.org For solid electrolytes, understanding the electronic structure, particularly the band gap, is crucial as it relates to the material's electrochemical stability window. nih.gov TD-DFT can be employed to:

Calculate the electronic band gap of this compound, which is a key parameter for predicting its resistance to electrochemical reduction or oxidation. nih.govmdpi.com

Simulate its theoretical UV-Vis absorption spectrum, which could be correlated with experimental measurements to validate the computational model. rsc.org

Investigate the nature of electronic transitions, identifying which orbitals are involved and providing insights into the electronic structure near the Fermi level. rsc.org

Although specific TD-DFT calculations for Li₂NaPO₄ are not readily found, research on other phosphate compounds has shown the utility of this method in determining optical properties and band gaps, which are important for applications in optoelectronics and for assessing electrochemical stability. mdpi.comresearchgate.net

Computational Screening of Related Phosphate Electrolytes and Materials

High-throughput computational screening has emerged as a powerful strategy for the discovery and design of new materials for energy storage applications, including solid electrolytes. berkeley.eduacs.org This approach involves the automated calculation of key properties for a large number of candidate materials to identify the most promising ones for further investigation. While this compound has not been a specific focus of large-scale screening studies found in the literature, the methodologies and findings from screenings of related phosphate and NASICON-type materials provide a valuable context for understanding its potential.

These computational screening studies typically evaluate materials based on a set of performance-related descriptors, including:

Thermodynamic Stability: Ensuring the material is stable against decomposition.

Electrochemical Stability Window: A wide window is necessary to prevent reactions with high-voltage cathodes and low-voltage anodes. researchgate.net

Ionic Conductivity: High ionic conductivity is essential for fast charging and discharging of batteries. This is often predicted by calculating ion migration barriers. storion.ru

Electronic Band Gap: A large band gap is desirable for a solid electrolyte to be an electronic insulator. researchgate.net

For instance, computational screening of NASICON-type LiₓM₂(PO₄)₃ compounds (where M can be various metals) has identified promising candidates like Li₃Sc₂(PO₄)₃ based on a comprehensive evaluation of their stability, electrochemical window, band gap, and ionic conductivity. researchgate.net Similarly, studies on LiGe₂(PO₄)₃ have used computational methods to investigate defect formation, ion diffusion, and the effects of doping. mdpi.com

These studies highlight the power of computational screening in navigating vast chemical spaces to find materials with optimal properties. The insights gained from such screenings of other phosphate-based electrolytes can inform the design of new materials related to this compound and guide experimental efforts to enhance its properties through strategies like doping or compositional modifications.

Table 2: Compound Names Mentioned in the Article

Compound Name Chemical Formula
This compound Li₂NaPO₄
Lithium phosphate Li₃PO₄
Lithium scandium phosphate Li₃Sc₂(PO₄)₃

Electrochemical Applications and Material Science Research

Dilithium (B8592608) Sodium Phosphate (B84403) as a Solid Electrolyte Material

Solid electrolytes are a critical component in the development of all-solid-state batteries, offering potential improvements in safety and energy density over traditional liquid electrolytes. nih.gov Li₂NaPO₄, with its nalipoite crystal structure, has been identified as a promising candidate for a solid electrolyte material. greencarcongress.comacs.org It is considered a material that is permeable to lithium ions but impermeable to electrons, a key characteristic for a good solid electrolyte. greencarcongress.com

Initial studies have reported its ionic conductivity, a crucial measure of its effectiveness as an electrolyte. acs.org Research indicates that the ionic conductivity of orthorhombic Li₂NaPO₄ is significantly higher—by about two orders of magnitude—than that of the more commonly studied β- and γ-Li₃PO₄ phases. greencarcongress.comacs.org This enhanced conductivity makes it an appealing prospect for use in future solid-state batteries. greencarcongress.com

While the intrinsic ionic conductivity of Li₂NaPO₄ is promising, it still falls short of the levels required for high-performance superionic conductors (typically around 10⁻² S cm⁻¹). greencarcongress.com Consequently, research efforts are directed towards strategies to enhance its conductivity.

Compositional Tuning: One approach is through chemical modifications of the Li₃PO₄ family. greencarcongress.com First-principles DFT calculations have been employed to explore the thermodynamic stabilities of various polymorphs within the Li₃₋ₓNaₓPO₄ family. nih.govacs.org These calculations suggest that for sodium content where x is less than approximately 1.5, the sodium ions can be accommodated within the β-Li₃PO₄ network. greencarcongress.com For higher sodium concentrations, crystal structures with octahedral sites may be more stable. greencarcongress.com This compositional tuning opens up new avenues for discovering alternative diffusion paths that could lead to enhanced ionic conductivity. acs.org

Composite Formation: Another strategy to boost ionic conductivity is the formation of composites. The introduction of ceramic fillers into polymer electrolytes has been shown to enhance ionic conductivity by creating networks for ion transport. researchgate.net For instance, incorporating ceramic nanowires has been reported to increase the ionic conductivity of polymer-based electrolytes by several orders of magnitude. researchgate.net Similarly, the addition of nanofillers like CeO₂ or TiO₂ to other solid electrolyte systems has resulted in significant improvements in ionic conductivity and lower activation energies. researchgate.net A recent study focuses on the synthesis and characterization of Li₂NaPO₄–ZrO₂ nanocomposites, suggesting that this is a viable path for advancing solid-state lithium phosphate electrolytes. dntb.gov.ua

For phosphate-based systems, a monolithic all-phosphate battery concept has been explored. This approach, using materials with matched (electro)chemical and mechanical properties, has demonstrated stable interfaces during cycling. nih.gov The use of cohesive and highly conductive polymer-based electrolytes both within the cathode and at the electrolyte/anode interface can create a three-dimensional ionic conductive network, leading to superior interfacial contact. rsc.org Such strategies have resulted in all-solid-state batteries with excellent interfacial compatibility and long cycle life. rsc.org

The electrochemical stability window (ESW) of an electrolyte defines the voltage range within which it can operate without significant degradation. frontiersin.org Lithium phosphates are generally known for their wide potential range of stability against lithium and lithium-containing electrodes. greencarcongress.com However, the electrolyte can still undergo degradation, particularly at the interfaces with the electrodes, which can lead to capacity fading. umich.edudlr.de

Degradation mechanisms can involve the breakdown of the electrolyte at the cathode surface, which can be exacerbated at high voltages. umich.edu The formation of a solid electrolyte interphase (SEI) is a result of electrolyte decomposition. scispace.com While a stable SEI is crucial for preventing further degradation, an unstable SEI can lead to poor cycle life. scispace.com Understanding these degradation mechanisms is key to developing more robust all-solid-state batteries. Techniques like in-situ scanning transmission electron microscopy are being used to study the earliest stages of electrolyte breakdown and SEI formation.

Exploration of Dilithium Sodium Phosphate in Mixed-Ion Conductors

The structure of this compound inherently involves two different mobile ions, Li⁺ and Na⁺, making it a natural candidate for studies on mixed-ion conductors. The investigation into the Li₃₋ₓNaₓPO₄ family aims to find alternative diffusion paths that could enhance the mobility of both lithium and sodium ions. acs.org The concept of a "mixed polyanion effect" has also been explored in similar systems to enhance ionic conductivity. mit.edu This research area is critical for developing batteries that can utilize multiple types of charge carriers.

Development as a Component in Lithium/Sodium-Ion Battery Electrodes (e.g., mixed polyanion cathodes)

Beyond its use as an electrolyte, this compound is also being investigated as a component in battery electrodes. Polyanion-based cathode materials are known for their high thermal stability and safety. mdpi.com The exploration of mixed polyanion compounds, which incorporate different polyanionic groups like phosphates and borates or carbonates, is a strategy to develop high-capacity and high-specific-energy cathode materials. mdpi.comrsc.org

High-throughput ab initio computations have been used to predict new mixed polyanion compounds with formulas such as AₓM(YO₃)(XO₄), where A can be Li or Na. rsc.org These studies suggest that certain carbonophosphates and carbonosilicates could be promising high-capacity cathode materials. rsc.org The structural versatility of borate-based mixed polyanion compounds also makes them potential candidates for hosting alkali metal intercalation. researchgate.net

Studies on Long-Term Cycling Stability and Rate Capability in Material Systems

The long-term cycling stability and rate capability are critical performance metrics for any battery material. For electrode materials, poor cycling stability can be caused by factors such as the dissolution of the material into the electrolyte or significant volume changes during charging and discharging. rsc.org For instance, some organic carboxylate anodes show capacity fading due to dissolution, a problem that is less severe in their lithiated forms. rsc.org

Strategies to improve cycling stability include extending the electronic conjugation in the electrode material, which can also enhance rate capability. rsc.org The use of additives, such as lithium phosphate (Li₃PO₄) in the cathode, has been shown to significantly improve capacity retention over hundreds of cycles. nih.gov In all-solid-state batteries, ensuring excellent interfacial compatibility is key to achieving ultralong cycle life and high capacity retention. rsc.org For example, an all-solid-state battery with an advanced construction strategy demonstrated a reversible discharge capacity of 127.8 mAh g⁻¹ after 1000 cycles at a 1C rate, with 96.6% capacity retention. rsc.org

Applications in Solid State Batteries

Potential as a Solid Electrolyte in Lithium-Ion Batteries

The primary application currently being explored for dilithium (B8592608) sodium phosphate (B84403) is as a solid electrolyte in all-solid-state lithium-ion batteries. greencarcongress.comnih.govresearchgate.net Solid-state batteries offer significant advantages over conventional lithium-ion batteries that use liquid electrolytes, including improved safety, higher energy density, and a wider operating temperature range. researchgate.netchemrxiv.org The flammability and potential for leakage of organic liquid electrolytes are major safety concerns that can be eliminated by using a solid electrolyte. researchgate.net

Dilithium sodium phosphate is considered a promising candidate for this application due to several key properties. Its ionic conductivity, while not as high as some sulfide-based electrolytes, is significantly better than that of pure lithium phosphate and is within a range that could be practical for certain applications. greencarcongress.com Furthermore, as a phosphate-based ceramic, it is expected to have good thermal and chemical stability. greencarcongress.comsemanticscholar.org Its lightweight nature is also an advantage for portable electronic devices and electric vehicles. greencarcongress.com The ongoing research aims to further enhance its ionic conductivity to a level that is competitive with the best-performing solid electrolytes. researchgate.net

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis protocols for dilithium sodium phosphate, and how can purity be ensured during preparation?

  • Methodological Answer : this compound can be synthesized via precipitation from concentrated lithium-containing brines. A two-stage foam flotation process is commonly employed, where hot brine is aerated to facilitate particle-bubble adhesion. The floated material is then filtered, washed, and roasted to remove organic residues . Purity is ensured through iterative washing with deionized water and spectroscopic validation (e.g., ICP-OES for elemental analysis).

Q. What analytical techniques are recommended for characterizing this compound in its anhydrous and hydrated forms?

  • Methodological Answer : Use a combination of thermogravimetric analysis (TGA) to distinguish hydrated vs. anhydrous forms, X-ray diffraction (XRD) for crystallographic identification, and titration (pH 8.8 endpoint) to quantify phosphate content . FT-IR spectroscopy can further validate functional groups like PO₄³⁻ and Li-O bonds .

Q. How can this compound be incorporated into buffer systems for biochemical assays?

  • Methodological Answer : Prepare phosphate buffers by mixing stoichiometric ratios of this compound with monobasic salts. For pH 6.0–7.2 buffers, titrate with 1 M HCl or NaOH while monitoring pH. Validate buffer capacity using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate dilithium salt) in enzymatic assays .

Advanced Research Questions

Q. How can crystallographic data discrepancies between synthetic this compound and its natural mineral analog (e.g., nalipoite) be resolved?

  • Methodological Answer : Perform single-crystal XRD on both synthetic and natural samples to compare lattice parameters. Natural nalipoite (NaLi₂PO₄) often exhibits trace substitutions (e.g., CO₃²⁻ or SO₄²⁻), which can be quantified via energy-dispersive X-ray spectroscopy (EDS). Computational modeling (DFT) may reconcile structural differences caused by impurities .

Q. What strategies optimize this compound’s performance as a fluorogenic substrate in high-throughput assays?

  • Methodological Answer : Optimize substrate concentration (typically 0.1–1.0 mM) and buffer ionic strength (0.1–0.5 M) to minimize non-specific fluorescence. Use quenching agents (e.g., sodium azide) to stabilize signal-to-noise ratios. Validate with kinetic assays using a microplate reader at λₑₓ/λₑₘ = 360/450 nm .

Q. How should researchers address contradictory solubility data in lithium phosphate systems under high-temperature brine conditions?

  • Methodological Answer : Conduct controlled solubility experiments in simulated brine (e.g., 80–100°C, 20% NaCl). Monitor Li⁺ and PO₄³⁻ concentrations via ion chromatography. Compare results with thermodynamic models (e.g., Pitzer equations) to identify non-ideal interactions or phase transitions .

Q. What advanced purification methods are suitable for removing sodium sulfate contaminants from this compound?

  • Methodological Answer : Employ selective precipitation by adding barium chloride to remove SO₄²⁻ as BaSO₄. Follow this with vacuum filtration and recrystallization in ethanol-water mixtures. Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. How does this compound’s thermodynamic stability impact its use in high-temperature electrochemical applications?

  • Methodological Answer : Assess stability using differential scanning calorimetry (DSC) and high-pressure XRD (up to 300°C). Decomposition pathways (e.g., Li₃PO₄ formation) can be mitigated by doping with stabilizing agents like Al³⁺ or SiO₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.